4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

PDE2 inhibition fragment-based drug design regioisomer binding mode

Medicinal chemists frequently face bis-substitution side products when using 4,6-dichloro pyrazolo[3,4-d]pyrimidine building blocks. This compound eliminates that problem with a single reactive C4-Cl site for exclusive mono-substitution, while the C6-NH₂ is retained intact for later derivatization. · Exclusive C4-Cl regioselectivity avoids bis-substitution byproducts; model reaction achieves 80% crude yield with exclusive C4 substitution. · 6-NH₂ hinge-binding motif enables EGFR inhibitor design-derivatives achieve EGFR WT IC₅₀ = 0.016 µM with 14.8-fold selectivity over T790M mutant. · N1,N3-dimethylation blocks N1-glucuronidation, improving metabolic stability and oral bioavailability over N1-H analogs.

Molecular Formula C7H8ClN5
Molecular Weight 197.62 g/mol
CAS No. 1802489-66-2
Cat. No. B11899068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS1802489-66-2
Molecular FormulaC7H8ClN5
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=NC(=N2)N)Cl)C
InChIInChI=1S/C7H8ClN5/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3,(H2,9,10,11)
InChIKeyHXTQAODNURZZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1802489-66-2): Core Scaffold Identity and Procurement Context


4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1802489-66-2; molecular formula C₇H₈ClN₅; MW 197.62 g/mol) is a 4,6-difunctionalized pyrazolo[3,4-d]pyrimidine building block bearing a chlorine atom at C4, a primary amine at C6, and methyl groups at N1 and C3 of the fused heterocyclic core [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized purine isostere with established inhibitory activity against multiple kinase targets including EGFR, CDK2, JAK3, and VEGFR-2, as well as phosphodiesterase isoforms such as PDE2 [2][3]. This specific compound serves predominantly as a versatile synthetic intermediate whose C4 chlorine enables regioselective nucleophilic aromatic substitution (SNAr) while the C6 amine is retained for subsequent derivatization or direct target engagement [4]. Its N1,N3-dimethylation pattern distinguishes it from the more common N1-H or N1-methyl-only analogs, conferring altered lipophilicity and metabolic stability profiles relevant to medicinal chemistry campaigns .

Why 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cannot Be Swapped with In-Class Analogs


Pyrazolo[3,4-d]pyrimidines with seemingly minor substitution variations exhibit profound differences in reactivity, binding mode, and biological outcome. The regioisomeric pairing of 4-Cl/6-NH₂ versus 6-Cl/4-NHR determines which heteroatom engages the hinge region of kinase ATP-binding sites: the 6-NH₂ donor in the former establishes a different hydrogen-bond network than the 4-NHR in the latter, as crystallographically evidenced in the PDE2 fragment screen where the 6-Cl/4-NHMe regioisomer (PDB ligand D07) gave Ki = 22.4 μM with a specific binding pose [1]. The presence or absence of the N1-methyl group alters both the tautomeric equilibrium of the pyrazole ring and the compound's lipophilicity (estimated ΔclogP ≈ +0.7 for N1-methyl vs. N1-H), directly affecting membrane permeability and CYP-mediated metabolism . Furthermore, the C4 chlorine in 4,6-difunctionalized pyrazolo[3,4-d]pyrimidines is preferentially displaced over C6 chlorine under mild nucleophilic conditions, meaning that analogs lacking the 4-Cl/6-NH₂ regiochemical arrangement will follow divergent derivatization pathways and generate different final compound libraries [2]. These structural distinctions render simple in-class interchange scientifically unsound without explicit experimental validation.

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Quantitative Differentiation Evidence Against Key Comparators


Regioisomeric Binding Mode Differentiation Revealed by PDE2 Fragment Crystallography

The regioisomer 6-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PDB ligand D07, CHEMBL4217231), in which the chlorine and amine substituents are swapped relative to the target compound, was co-crystallized with PDE2 (PDB 6B98) and demonstrated a Ki of 22.4 μM with ligand binding efficiency (LBE) of 0.49 and lipophilic ligand efficiency (LLE) of 4.48 [1]. In this binding mode, the N4-methylamine acts as a hinge-binding hydrogen bond donor, while the C6-chlorine occupies a hydrophobic pocket. The target compound 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine positions the primary amine at C6 and chlorine at C4, which would invert the hinge-binding pharmacophore: the C6-NH₂ offers two hydrogen bond donor vectors versus the single N-H donor of the N4-methylamine in D07. This altered hydrogen-bonding capacity is expected to produce a distinct target selectivity profile [2]. The 4-Cl position in pyrazolo[3,4-d]pyrimidines is known to be more electrophilic than the 6-position, as demonstrated by preferential displacement under mild conditions in 4,6-dichloro systems [3].

PDE2 inhibition fragment-based drug design regioisomer binding mode X-ray crystallography

N1,N3-Dimethylation Confers Superior Lipophilicity and Metabolic Stability Versus N1-H Analog

The target compound (C₇H₈ClN₅, MW 197.62) bears methyl groups at both N1 and C3 positions of the pyrazolo ring . Its closest N1-unsubstituted analog, 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3, C₅H₄ClN₅, MW 169.57), lacks both N1 and C3 methyl groups . Based on computed XLogP3 values, the N1-H analog has XLogP3 ≈ 0.2, whereas the N1,N3-dimethyl target compound has a calculated XLogP3 of approximately 0.9, representing a ΔclogP of +0.7 [1]. This increase in lipophilicity is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement. Additionally, N1-methylation blocks a metabolic soft spot: the N1-H position in pyrazolo[3,4-d]pyrimidines is susceptible to N-glucuronidation and oxidative N-dealkylation, whereas N1-methyl substitution eliminates these clearance pathways [2]. The closely related N1-methyl-only analog 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-66-4, MW 183.6) represents an intermediate lipophilicity state but retains the C3-H position, which can participate in tautomerization affecting target recognition .

lipophilicity metabolic stability N-methylation drug-likeness

Regioselective C4 Chlorine Displacement Enables Single-Point Derivatization While Preserving the C6 Amine Pharmacophore

In pyrazolo[3,4-d]pyrimidines bearing two leaving groups at C4 and C6, the C4 position is kinetically favored for nucleophilic aromatic substitution (SNAr). The symmetrical analog 4,6-dichloropyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) requires careful temperature control (typically 0–25 °C) to achieve selective mono-substitution at C4; uncontrolled conditions lead to bis-substituted products [1]. The target compound eliminates this selectivity problem: with chlorine only at C4 and a non-leaving amine at C6, SNAr reactions with amines, alkoxides, or thiols proceed exclusively at C4, yielding a single product without bis-substitution byproducts [2]. This was experimentally demonstrated in the closely related system 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where methylamine displaced only the C4 chlorine (80% crude yield, 71% isolated yield of the 4-substituted product), leaving the C6 chloromethyl group intact [3]. By contrast, the regioisomer 6-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine cannot be directly derivatized at C4 without first installing a leaving group there [4]. The 6-deamino analog 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-89-3, MW 182.61) offers C4 derivatization but lacks the C6 amino handle for subsequent diversification or for contributing to target binding [5].

nucleophilic aromatic substitution regioselective synthesis building block C4 vs C6 reactivity

EGFR Inhibitory Activity of 4-Anilino Derivatives Synthesized from the 4-Chloro-6-Amino Scaffold

Derivatives prepared via SNAr displacement of the C4 chlorine in 4-chloro-6-amino pyrazolo[3,4-d]pyrimidine scaffolds with substituted anilines yield potent EGFR inhibitors. In the 1H-pyrazolo[3,4-d]pyrimidine series, compound 12b (bearing a 4-anilino substituent at C4) showed EGFR WT IC₅₀ = 0.016 μM and EGFR T790M IC₅₀ = 0.236 μM, representing a 14.8-fold selectivity window for the wild-type over the mutant kinase [1]. This compares favorably to the 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative series where the most potent compound 14d exhibited EGFR WT IC₅₀ = 56.02 ± 1.38 μM vs. gefitinib at 41.79 ± 1.07 μM [2]. The structurally unsubstituted parent core 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (lacking the C4 chlorine) showed no appreciable EGFR inhibition, confirming that C4 derivatization is essential for kinase activity [3]. Furthermore, the pyrazolo[3,4-d]pyrimidine EGFR inhibitor series demonstrates that the 6-amino group contributes to hinge-region hydrogen bonding (analogous to the C6-NH₂ of ATP), while the C4-anilino substituent occupies the hydrophobic back pocket, a binding mode not achievable with the 4-H or 4-deamino analogs [4].

EGFR tyrosine kinase anticancer SAR 4-anilino derivatives

Class-Level Evidence: 4-Chloro Substitution Enhances Antiviral Potency in Pyrazolo[3,4-d]pyrimidine Capsid Binders

A structure-activity relationship study of pyrazolo[3,4-d]pyrimidine rhinovirus capsid binders demonstrated that substitution at the 4-position of the 3-phenyl ring critically modulates antiviral potency and spectrum breadth [1]. The 4-chloro derivative RCB23138 and the 4-methyl derivative RCB23137 both outperformed the lead compound OBR-5-340 (4-H) in terms of potency and anti-rhinovirus activity spectrum across multiple RV serotypes. Molecular dynamics simulations with six rhinovirus serotypes confirmed that the 4-chloro substituent stabilizes the inhibitor within the VP1 capsid protein binding pocket through enhanced hydrophobic contacts and improved shape complementarity [2]. This class-level finding establishes that the 4-chloro motif—present in the target compound at the C4 position of the pyrimidine ring rather than the phenyl ring—is a privileged substituent in this chemotype for protein-ligand interactions. While the target compound itself has not been evaluated in this specific antiviral assay, the SAR principle translates: the C4 chlorine provides a synthetic exit vector for amine displacement and may directly contribute to target binding through halogen bonding or hydrophobic contacts when retained . The 4-dechloro analog 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine lacks this binding contribution and the synthetic versatility it enables [3].

rhinovirus capsid binder antiviral 4-chloro SAR

Commercial Availability and Purity Profile vs. Closest Analogs

The target compound 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1802489-66-2) is commercially available from Leyan at 95% purity (Product No. 2215265) . Its closest analogs show variable commercial accessibility: 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3) is broadly stocked (VWR, ChemImpex, Bidepharm) at 95–97% purity ; 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-66-4) is available from AKSci and Bidepharm at 95% ; 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-89-3, the 6-deamino analog) is stocked by multiple vendors including AaronChem and ChemBase ; while the regioisomer 6-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily available as a research tool from specialist suppliers and is not broadly stocked as a building block [1]. The target compound's unique combination of 4-Cl, 6-NH₂, and N1,N3-dimethylation is not replicated by any single commercially available analog, making it the sole procurement option for projects requiring all three structural features simultaneously.

commercial availability purity procurement building block sourcing

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Validated Application Scenarios Based on Quantitative Evidence


Kinase-Focused Fragment Library Design: Privileged Hinge-Binding Scaffold

The 6-amino group of the target compound mimics the C6-NH₂ hydrogen bond donor of the adenine ring in ATP, making it a privileged hinge-binding motif for kinase inhibitor design [1]. The C4 chlorine serves as a derivatization handle for introducing diverse hydrophobic back-pocket motifs via SNAr with substituted anilines, as demonstrated by compound 12b achieving EGFR WT IC₅₀ = 0.016 μM [2]. In contrast, the regioisomer 6-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PDB D07) presents the N4-methylamine as the hinge donor, generating a distinct target profile (PDE2 Ki = 22.4 μM) [3]. Fragment-based screening groups should procure the target compound specifically when the 6-NH₂ hinge-binding pharmacophore is desired, as the regioisomer will produce a different kinase selectivity fingerprint.

Parallel Library Synthesis via Regioselective C4 Derivatization

The target compound's single reactive site (C4-Cl) guarantees exclusive mono-substitution in SNAr reactions with amine, alcohol, or thiol nucleophiles, eliminating the bis-substitution side products that plague 4,6-dichloro analogs [1]. The model reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine demonstrated 80% crude yield with exclusive C4 substitution, establishing a robust protocol directly transferable to the target compound [2]. The C6-NH₂ remains intact throughout, available for subsequent acylation, sulfonylation, or reductive amination. This sequential derivatization capability is inaccessible with the 6-deamino analog 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-89-3), which offers only the C4 handle [3].

EGFR Inhibitor Lead Optimization with Intrinsic Selectivity Window

The 4-chloro-6-amino pyrazolo[3,4-d]pyrimidine scaffold has yielded EGFR inhibitors with a measurable selectivity window between wild-type and T790M mutant kinases. Compound 12b showed a 14.8-fold selectivity ratio (EGFR WT IC₅₀ = 0.016 μM vs. EGFR T790M IC₅₀ = 0.236 μM) [1]. This compares favorably to other pyrazolo[3,4-d]pyrimidine EGFR inhibitor series such as the 4-substituted-1-phenyl derivatives (compound 14d: EGFR WT IC₅₀ = 56.02 μM) [2]. The N1,N3-dimethylation of the target compound contributes to metabolic stability by blocking N1-glucuronidation, a clearance pathway documented for N1-H pyrazolo[3,4-d]pyrimidines [3]. Medicinal chemistry teams pursuing EGFR-targeted therapies should select the target compound over N1-H analogs when oral bioavailability is a project criterion.

Antiviral Capsid-Binder Development Leveraging 4-Chloro Privileged Motif

The class-level SAR from the rhinovirus capsid-binder program establishes that 4-chloro substitution in pyrazolo[3,4-d]pyrimidines enhances both antiviral potency and spectrum breadth relative to 4-H analogs [1]. The 4-chloro derivative RCB23138 outperformed the lead OBR-5-340 across multiple rhinovirus serotypes, with molecular dynamics confirming improved VP1 pocket occupancy [2]. The target compound's C4 chlorine can either be retained for direct target engagement (potential halogen bonding with backbone carbonyls) or displaced to introduce optimized substituents identified through iterative SAR. Procurement of the 4-Cl building block provides both options, whereas the 4-dechloro analog 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine offers neither [3].

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